molecular formula C8H15NO3 B13541576 ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate

ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate

Cat. No.: B13541576
M. Wt: 173.21 g/mol
InChI Key: DBBNCHOEDJWSEU-BQBZGAKWSA-N
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Description

Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-4-methoxypyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral resolution techniques is essential to achieve high enantiomeric purity. Advanced techniques such as preparative chromatography or crystallization may be employed to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.

    Reduction: Formation of ethyl (2S,4S)-4-methoxypyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.

Scientific Research Applications

Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic effects, particularly as a precursor to drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Contains an amino group instead of a methoxy group.

    Ethyl (2S,4S)-4-chloropyrrolidine-2-carboxylate: Contains a chlorine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

DBBNCHOEDJWSEU-BQBZGAKWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1)OC

Canonical SMILES

CCOC(=O)C1CC(CN1)OC

Origin of Product

United States

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